

Application Notes and Protocols: Taiwanhomoflavone B-Induced Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: *Taiwanhomoflavone B*

Cat. No.: *B15594378*

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Introduction

Taiwanhomoflavone B, identified as 3,5-dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-chromen-4-one, is a flavonoid compound derived from plants such as *Gnaphalium elegans* and *Achyrocline bogotensis*.^{[1][2][3]} This molecule has demonstrated selective cytotoxic effects, particularly on poorly differentiated cancer cells.^{[1][4]} These application notes provide a comprehensive overview of the induction of apoptosis by **Taiwanhomoflavone B** in specific cancer cell lines, detailing the molecular mechanisms and providing protocols for replication and further investigation.

Mechanism of Action

Taiwanhomoflavone B induces apoptosis in poorly differentiated cancer cells, such as the human colon cancer cell line HCT 116 and the pancreatic cancer cell line MIA PaCa-2, through the extrinsic apoptotic pathway.^[4] This mechanism is characterized by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73.^[4] Notably, this apoptotic induction occurs without the involvement of the AKT signaling pathway.^[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of **Taiwanhomoflavone B** on cancer cell viability, apoptosis induction, and protein phosphorylation.

Table 1: Cytotoxicity of **Taiwanhomoflavone B** in Cancer Cell Lines

Cell Line	Cancer Type	EC50 (μM)
HCT 116	Colon Carcinoma	37.50[1]
MIA PaCa-2	Pancreatic Carcinoma	33.18[1]

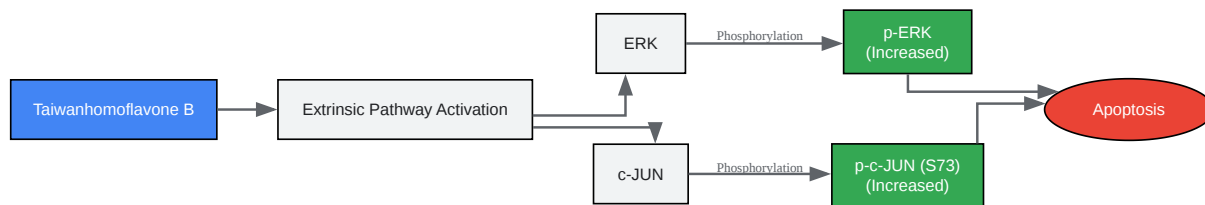
Table 2: Apoptosis Induction by **Taiwanhomoflavone B**

Cell Line	Treatment	Fold Increase in Apoptosis
HCT 116	40 μM Taiwanhomoflavone B for 9 hours	2.3[5]

Table 3: Effect of **Taiwanhomoflavone B** on Protein Phosphorylation

Cell Line	Protein	Change in Phosphorylation Level (%)
HCT 116	p-ERK	160.23% increase
MIA PaCa-2	p-ERK	190.19% increase
HCT 116	p-c-JUN (S73)	271.34% increase
MIA PaCa-2	p-c-JUN (S73)	170.83% increase

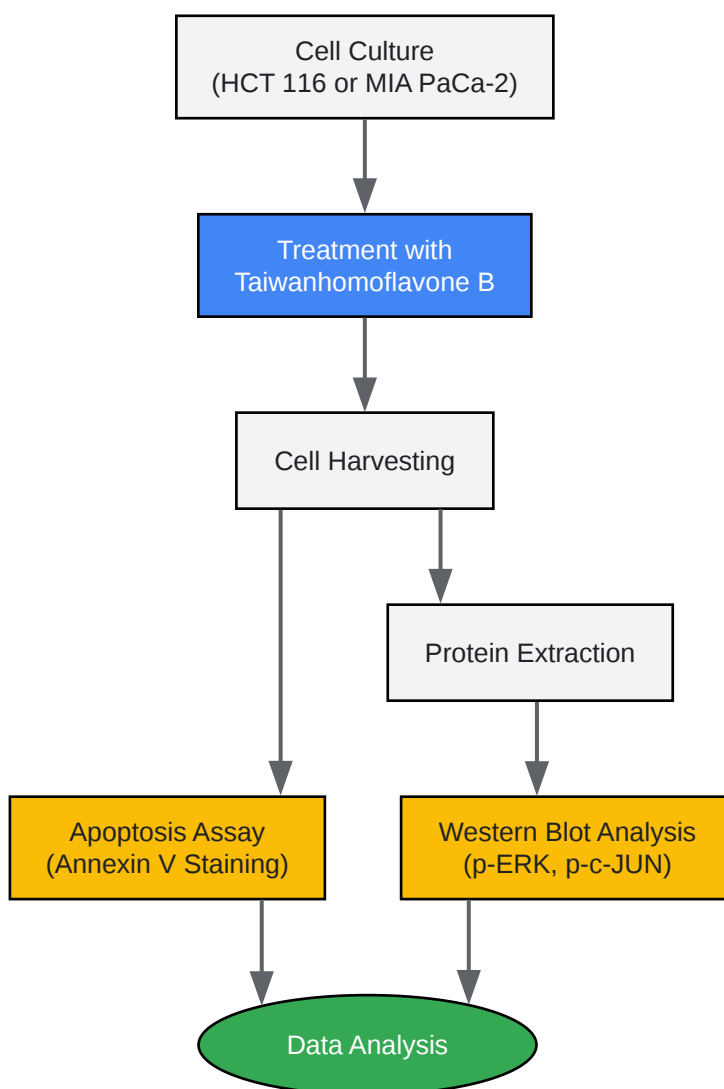
Signaling Pathway Diagram



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Caption: **Taiwanhomoflavone B** induced extrinsic apoptosis pathway.

Experimental Workflow Diagram



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Caption: Workflow for analyzing **Taiwanhomoflavone B**'s effects.

Experimental Protocols

Cell Culture

HCT 116 Human Colon Carcinoma Cells

- Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing:
 - When cells reach 70-90% confluency, aspirate the medium.
 - Rinse the cell layer with PBS.
 - Add 0.25% (w/v) Trypsin-EDTA solution and incubate until cells detach (typically within 5 minutes).
 - Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:5).

MIA PaCa-2 Human Pancreatic Carcinoma Cells

- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing:
 - When cells reach 80% confluency, aspirate the medium.

- Rinse with a 0.25% trypsin, 0.53 mM EDTA solution.
- Add fresh trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach.
- Add complete growth medium, gently aspirate to create a single-cell suspension, and dispense into new culture flasks.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

- Cell Preparation: Seed 1×10^6 cells in a T25 culture flask and allow them to adhere overnight.
- Treatment: Treat cells with the desired concentration of **Taiwanhomoflavone B** (e.g., 40 μ M) or vehicle control for the specified duration (e.g., 9 hours).
- Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.
- Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of $\sim 1 \times 10^6$ cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Phosphorylated ERK and c-JUN

- Cell Lysis: After treatment with **Taiwanhomoflavone B**, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and phospho-c-JUN (Ser73) overnight at 4°C with gentle agitation. Use a 5% w/v BSA, 1X TBS, 0.1% Tween® 20 solution for antibody dilution.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK, total c-JUN, and a loading control like GAPDH or β -actin.

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